(S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide
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Overview
Description
(S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a bromine atom and a cyclopropyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide typically involves the following steps:
Starting Materials: Benzylamine, 2-bromoacetyl bromide, and 1-cyclopropylethylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: Benzylamine is first reacted with 2-bromoacetyl bromide to form an intermediate. This intermediate is then reacted with 1-cyclopropylethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
(S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-bromoacetamide: Lacks the cyclopropyl group, making it less sterically hindered.
N-(1-cyclopropylethyl)-2-bromoacetamide: Lacks the benzyl group, affecting its hydrophobic interactions.
N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide: Substitution of bromine with chlorine alters its reactivity and binding properties.
Uniqueness
(S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide is unique due to its combination of a bromine atom and a cyclopropyl group, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H18BrNO |
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Molecular Weight |
296.20 g/mol |
IUPAC Name |
N-benzyl-2-bromo-N-[(1S)-1-cyclopropylethyl]acetamide |
InChI |
InChI=1S/C14H18BrNO/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 |
InChI Key |
OYIRTYWOCDNRPF-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1CC1)N(CC2=CC=CC=C2)C(=O)CBr |
Canonical SMILES |
CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CBr |
Origin of Product |
United States |
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